Enalaprilat Benzyl Ester

Description

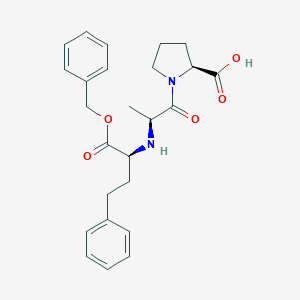

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETMTRRGHPOVSP-NYVOZVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628433 | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76391-33-8 | |

| Record name | Enalapril impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Prodrug Design Principles and Biochemical Activation Mechanisms of Ester Derivatives

Theoretical Frameworks of Carrier-Linked Prodrug Design for Ester Bonds

Carrier-linked prodrugs are created by covalently bonding an active drug to a carrier molecule, or promoiety. ijarsct.co.inijpsonline.com This linkage is designed to be cleaved in vivo, releasing the active parent drug. exo-ricerca.it One of the most prevalent strategies in prodrug design involves the formation of an ester bond to mask a polar carboxyl group on the parent drug. nih.govwuxiapptec.com This approach is particularly useful for drugs like enalaprilat (B1671235), which contains a carboxylic acid group that is ionized at physiological pH, making it highly polar and poorly bioavailable orally. slideshare.net

An ideal carrier-linked prodrug should be chemically stable, possess weak to no pharmacological activity, and be efficiently converted to the active parent drug at the desired site of action. nih.gov The cleaved promoiety should be non-toxic. ijpsonline.com Ester-based prodrugs, such as the ethyl ester enalapril (B1671234), are well-established examples of this strategy, leading to improved oral absorption and bioavailability. nih.govtandfonline.com

Enzymatic Hydrolysis of Ester Moieties: In Vitro Studies and Mechanistic Insights

The bioactivation of ester prodrugs is predominantly mediated by enzymes. exo-ricerca.it In vitro studies using various biological matrices are crucial for understanding the mechanisms and kinetics of this conversion. The hydrolysis of ester linkages is primarily catalyzed by a class of enzymes known as carboxylesterases (CES). researchgate.net These enzymes are abundant in tissues such as the liver, which is a major site of drug metabolism. researchgate.netresearchgate.net

Studies on angiotensin-converting enzyme (ACE) inhibitors have demonstrated that ester prodrugs like enalapril are readily hydrolyzed to their active diacid form, enalaprilat, in the presence of liver enzymes. researchgate.netnih.gov This enzymatic cleavage is a critical step in the activation of the drug, as the free carboxylic acid is essential for binding to the active site of ACE. researchgate.net

The human carboxylesterase family consists of several isoforms, with CES1 and CES2 being the most significant in drug metabolism. nih.gov These two enzymes, while sharing some sequence homology, exhibit distinct substrate specificities. nih.govacs.org CES1, the predominant isoform in the human liver, generally prefers substrates with a small alcohol moiety and a large acyl group. nih.govacs.org Conversely, CES2, which is highly expressed in the small intestine, tends to hydrolyze substrates with a large alcohol group and a small acyl moiety. nih.govacs.org

In vitro studies using recombinant human CES1 and CES2 have shown that enalapril is readily hydrolyzed by CES1, but not by CES2. researchgate.netnih.gov This indicates that CES1 is the primary enzyme responsible for the activation of enalapril to enalaprilat in the liver. researchgate.netresearchgate.net This specificity is a key factor in the pharmacokinetic profile of the drug. The table below summarizes the substrate preferences of CES1 and CES2 for various ACE inhibitors.

| Enzyme | Preferred Substrate Characteristics | Examples of ACE Inhibitor Substrates |

|---|---|---|

| CES1 | Small alcohol group, large acyl group nih.govacs.org | Enalapril, Ramipril (B1678797), Trandolapril (B549266) researchgate.net |

| CES2 | Large alcohol group, small acyl group nih.govacs.org | Not a primary enzyme for many ACE inhibitors researchgate.netnih.gov |

The efficiency of enzymatic hydrolysis can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net These parameters provide insight into the affinity of the enzyme for the substrate and the maximum rate of conversion.

Kinetic studies of the hydrolysis of various ACE inhibitor prodrugs by recombinant human CES1 have revealed differences in their behavior. researchgate.netnih.gov For example, ramipril and trandolapril were found to follow standard Michaelis-Menten kinetics. researchgate.netnih.gov In contrast, enalapril exhibited substrate inhibition kinetics, where the reaction rate decreases at high substrate concentrations. researchgate.netnih.gov The intrinsic clearance (Vmax/Km) for the hydrolysis of these prodrugs by CES1 varies, indicating different efficiencies of bioactivation. nih.gov

The following table presents the kinetic parameters for the hydrolysis of several ACE inhibitor prodrugs by human CES1. researchgate.netnih.gov

| Substrate | Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|---|---|

| Enalapril | Substrate Inhibition | - | - | 0.020 |

| Ramipril | Michaelis-Menten | - | - | 1.061 |

| Trandolapril | Michaelis-Menten | - | - | 0.360 |

Note: Specific Km and Vmax values for Enalapril are not straightforward due to substrate inhibition kinetics.

Non-Enzymatic Hydrolysis and Chemical Stability of Ester Linkages in Aqueous and Biological Mimetic Systems

While enzymatic hydrolysis is the primary route of bioactivation for ester prodrugs, the chemical stability of the ester bond under non-enzymatic conditions is also a critical factor. The rate of non-enzymatic hydrolysis is influenced by factors such as pH and temperature. researchgate.netscielo.br

Studies on the stability of enalapril have shown that it is susceptible to degradation under hydrolytic conditions, particularly in alkaline environments. scielo.br In aqueous solutions, the degradation of enalapril to enalaprilat and a diketopiperazine derivative follows first-order kinetics. scielo.br At 24 hours, the remaining percentage of enalapril was 95.2% in water and 80.4% in 0.1 N hydrochloric acid, while in 0.1 N sodium hydroxide (B78521), only 7.5% remained after 30 minutes. scielo.br The stability of ester prodrugs is generally maximal at a pH of around 3-4. researchgate.net

The susceptibility of ester derivatives to hydrolysis is influenced by the structure of the acyl moiety. researchgate.net However, a clear relationship between the degradation rate in aqueous buffer and in human plasma is not always observed, highlighting the predominant role of enzymatic catalysis in biological systems. researchgate.net

Structure-Activity Relationships Governing Esterase-Mediated Bioactivation

The rate of esterase-mediated bioactivation is highly dependent on the chemical structure of the ester promoiety. exo-ricerca.itresearchgate.net Structure-activity relationship (SAR) studies aim to understand how modifications to the ester group affect the rate of hydrolysis by carboxylesterases.

For ACE inhibitors, the nature of the ester group influences not only the oral absorption but also the affinity for the hydrolyzing enzymes. nih.gov The ethyl ester of enalapril, for example, provides a balance of lipophilicity and susceptibility to hydrolysis by CES1. nih.govtandfonline.com The benzyl (B1604629) ester of ramipril is another example where the ester group is designed for efficient conversion to the active metabolite, ramiprilat.

Generally, the steric and electronic properties of the ester group play a significant role. Increasing the steric bulk around the ester bond can hinder the approach of the enzyme and slow the rate of hydrolysis. researchgate.net The electronic nature of the acyl group also affects the susceptibility of the carbonyl carbon to nucleophilic attack by the serine residue in the active site of the esterase. ias.ac.in These SAR insights are crucial for the rational design of ester prodrugs with optimal pharmacokinetic profiles. exo-ricerca.it

Advanced Analytical Characterization and Quality Assurance Methodologies

Comprehensive Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods form the cornerstone of the structural analysis of Enalaprilat (B1671235) Benzyl (B1604629) Ester, offering non-destructive and highly detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Enalaprilat Benzyl Ester. Due to the presence of an N-acyl-proline moiety, the molecule exists as a mixture of cis and trans conformers resulting from restricted rotation around the amide bond. nih.govresearchgate.net ¹H NMR spectroscopy can distinguish between these two isomers, as they exhibit two separate sets of signals for the protons adjacent to the amide bond. conicet.gov.ar

Studies on the related compound enalaprilat have shown that the trans conformer is typically the major form in solution, with isomer ratios of approximately 71.5:28.5 (trans:cis) at 298 K. nih.gov Techniques such as Nuclear Overhauser Enhancement (NOE) difference spectroscopy are employed for the definitive assignment of these conformers. nih.gov Two-dimensional NMR experiments, including COSY and ROESY, are used to assign all proton signals and to study the spatial proximity between protons, further confirming the structure and the mode of interaction in complex matrices. researchgate.net The integration of the distinct signals for each isomer in the ¹H NMR spectrum allows for the quantitative determination of the conformational equilibrium.

Table 1: Representative ¹H NMR Data for Conformational Analysis Note: This table is illustrative, based on data for structurally similar compounds like enalaprilat. Specific chemical shifts (δ) for this compound may vary.

| Proton Assignment | Isomer | Typical Chemical Shift Range (ppm) | Key Observation |

| Proline α-CH | trans | ~4.3 - 4.5 | Well-separated signals for each isomer |

| Proline α-CH | cis | ~4.5 - 4.7 | Distinct chemical shifts confirm isomerism |

| Alanine (B10760859) α-CH | trans/cis | ~3.8 - 4.2 | Signal multiplicity and shift differ between isomers |

| Benzyl CH₂ | Ester | ~5.1 - 5.3 | Characteristic singlet for the benzyl ester protons |

| Phenyl (side chain) | Both | ~7.1 - 7.3 | Aromatic proton signals |

Mass Spectrometry (MS) is critical for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular weight of Enalaprilat is 348.4 g/mol . nih.gov The addition of a benzyl ester group in place of a carboxylic acid proton results in a predicted molecular weight for this compound of approximately 438.4 g/mol .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used for the sensitive and selective quantification of the compound and its related substances in complex matrices. scienceopen.comresearchgate.net In positive ion mode using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 439.4.

Fragmentation analysis in MS/MS provides a structural fingerprint of the molecule. Based on the fragmentation of enalapril (B1671234) and enalaprilat, characteristic losses for this compound would be expected. scienceopen.comresearchgate.net The cleavage of the ester bond would result in the loss of benzyl alcohol or the benzyl group. Other significant fragment ions would arise from the cleavage of the amide bond and the proline ring structure. These fragmentation pathways are essential for structural confirmation and for developing selective quantitative methods using Multiple Reaction Monitoring (MRM). researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Protonated Molecule [M+H]⁺ | 439.4 | Parent Ion |

| Loss of Benzyl Group | 348.4 | [M+H - C₇H₇]⁺ (corresponds to enalaprilat) |

| Loss of Phenylpropyl Group | 234.2 | Cleavage of the N-C bond of the alanine residue |

| Proline Ring Fragment | 116.1 | Fragment containing the proline moiety |

| Phenylpropyl Fragment | 143.1 | Fragment containing the phenylpropyl side chain |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The FTIR spectrum provides confirmation of the key chemical bonds by detecting their vibrational frequencies. mdpi.com For this compound, the spectrum would be dominated by absorptions corresponding to the ester and amide carbonyl groups, as well as N-H, C-H, and aromatic ring vibrations. ashp.orgmasterorganicchemistry.com The presence of a strong absorption band for the ester carbonyl (C=O) is a key confirmation of the benzyl ester group, while a separate band confirms the amide linkage.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | ~1735 - 1750 | Strong, Sharp |

| Amide C=O | Stretch | ~1630 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

UV-Visible spectroscopy is a straightforward and robust method for the quantitative analysis of this compound. The presence of chromophores, specifically the phenyl rings and carbonyl groups, results in significant UV absorbance. qau.edu.pk For the related compound enalapril maleate (B1232345), the maximum absorbance (λmax) is typically observed around 208 nm in a phosphate (B84403) buffer solution. farmaciajournal.comresearchgate.net

This technique is used to determine the concentration of the compound in solution by applying the Beer-Lambert Law, which states a linear relationship between absorbance and concentration. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net This method is valuable for assay determination in bulk material and for purity checks, although it is less specific than chromatographic techniques. researchgate.net

Table 4: Typical Parameters for UV-Visible Spectroscopic Analysis

| Parameter | Typical Value / Range | Purpose |

| Wavelength (λmax) | ~208 nm | Wavelength of maximum absorbance for highest sensitivity |

| Solvent/Buffer | Phosphate Buffer (e.g., pH 4.0) | To ensure consistent ionization state and solubility farmaciajournal.com |

| Linearity Range | e.g., 1 - 20 µg/mL | The concentration range where absorbance is proportional to concentration farmaciajournal.com |

| Correlation Coefficient (r²) | > 0.999 | Indicates the quality of the linear fit of the calibration curve researchgate.net |

Chromatographic Techniques for Purity Profiling and Impurity Isolation

Chromatographic methods are essential for separating this compound from impurities and related substances, providing detailed information on its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency (assay) of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated to separate the main compound from process-related impurities and potential degradation products. researchgate.netnih.gov

The method generally employs a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (often a phosphate buffer at a controlled pH) and an organic modifier like acetonitrile. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte and its impurities absorb, such as 215 nm. researchgate.net This technique is capable of separating closely related substances, including diastereomers and degradation products like the corresponding diketopiperazine or the hydrolyzed diacid (enalaprilat). researchgate.netresearchgate.net The validated method is used for routine quality control, allowing for the precise quantification of the main peak (assay) and the detection and quantification of any impurities. mdpi.com

Table 5: Example HPLC Method Parameters for Analysis Note: These are typical conditions; specific parameters must be optimized for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.2-3.0) | Elutes compounds from the column; pH control is critical for peak shape and retention of ionizable compounds researchgate.netnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; Gradient changes composition for complex separations nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the separation and analysis time researchgate.net |

| Detection | UV at ~215 nm | Monitors the eluting compounds based on their UV absorbance researchgate.net |

| Column Temperature | Ambient or elevated (e.g., 55°C) | Affects retention time, peak shape, and separation efficiency nih.gov |

Supercritical Fluid Chromatography (SFC) for Preparative Separation of Impurities and Stereoisomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative-scale separations in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which provides benefits such as lower viscosity and higher diffusivity, enabling faster and more efficient separations. afmps.bewaters.com This technique is particularly valued for being a "green" technology, as it reduces the consumption of toxic organic solvents. americanpharmaceuticalreview.comselvita.com

In the context of this compound, which contains chiral centers, SFC is an indispensable tool for the separation of stereoisomers. nih.gov The quantification and isolation of specific enantiomers are critical, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. chromatographyonline.com Preparative SFC allows for the isolation of these isomers on a scale ranging from milligrams to multiple grams, which is essential for further characterization and to serve as reference standards. americanpharmaceuticalreview.com

The method development for chiral SFC separations often involves screening various chiral stationary phases (CSPs), with polysaccharide-based phases being the most common due to their broad applicability and high loadability. chromatographyonline.com To achieve optimal separation and peak shape, especially for basic or acidic compounds, mobile phase modifiers and additives are employed. chromatographyonline.comchromatographyonline.com For instance, basic additives like diethylamine (B46881) or triethylamine (B128534) are used for basic compounds to improve chromatographic results. chromatographyonline.com Companies specializing in impurity synthesis and separation utilize advanced SFC equipment to isolate and purify trace compounds and stereoisomers like those related to this compound, which may be difficult to obtain through direct synthesis. lookchem.com

Table 1: Representative SFC Parameters for Chiral Pharmaceutical Separation This table outlines typical starting parameters for developing a chiral separation method using SFC, applicable to compounds like this compound.

| Parameter | Typical Condition/Value | Purpose |

| Instrumentation | Analytical or Preparative SFC System | To perform the separation at the desired scale. americanpharmaceuticalreview.comshimadzu.com |

| Column (Stationary Phase) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | To provide chiral recognition and separate enantiomers. chromatographyonline.com |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol (B129727), Ethanol) | CO₂ acts as the main solvent, while the modifier adjusts polarity and solvating power. shimadzu.com |

| Modifier Gradient/Isocratic | Gradient (e.g., 5-50% modifier) for screening; Isocratic for preparative scale-up | A gradient is used to find the optimal separation window, which is then converted to an isocratic method for bulk purification. americanpharmaceuticalreview.com |

| Additive | 0.1-2% (v/v) acid (e.g., Formic Acid) or base (e.g., Diethylamine) | To improve peak shape and resolution of acidic or basic analytes. chromatographyonline.com |

| Back Pressure | 125-250 bar | To maintain the mobile phase in a supercritical or sub-critical state. afmps.be |

| Temperature | 35-45 °C | To control the density and solvating properties of the supercritical fluid. nih.gov |

| Detection | UV, Mass Spectrometry (MS) | UV is standard for quantification; MS provides mass information for identification. americanpharmaceuticalreview.com |

Thermal Analysis Techniques for Solid-State Characterization and Thermal Stability

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical intermediates. They provide vital information on purity, polymorphism, and thermal stability, which can influence the manufacturing process, storage conditions, and degradation pathways of the substance.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mst.or.jpresearchgate.net It is widely used to investigate thermal events such as melting, crystallization, and glass transitions. mst.or.jp For high-purity crystalline compounds, DSC can be used as an absolute method to determine purity. nih.gov The principle relies on the Van't Hoff equation, where the presence of impurities lowers and broadens the melting point endotherm of a substance.

The application of DSC is valuable for verifying the purity of pharmaceutical reference standards, provided the compound is at least 98% pure and does not decompose during melting. nih.gov In studies of enalapril maleate, a related compound, DSC has been effectively used to evaluate its thermal stability and compatibility with excipients in pharmaceutical formulations. researchgate.net A typical DSC analysis would involve heating the this compound sample at a controlled rate to observe its melting endotherm, from which the melting point and purity can be determined. researchgate.net

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.comtainstruments.com TGA is essential for determining the thermal stability of a material and studying its decomposition kinetics. tainstruments.comresearchgate.net By analyzing the temperature at which mass loss occurs and the extent of that loss, researchers can understand the decomposition pathways of a compound. infinitiaresearch.com

TGA data for enalapril maleate has shown that its decomposition begins at approximately 154°C. researchgate.net This type of analysis is critical for establishing safe operating temperatures during manufacturing and for predicting the long-term stability of the substance. A TGA experiment on this compound would reveal its decomposition profile, highlighting the temperatures at which significant degradation events occur. researchgate.net This information is complementary to DSC and provides a comprehensive thermal profile of the intermediate. researchgate.net

Table 2: TGA Decomposition Data for Enalapril Maleate This table presents findings from a thermogravimetric analysis of enalapril maleate, which indicates the thermal stability profile. This methodology is directly applicable to assessing the decomposition of this compound.

| Parameter | Observed Value | Interpretation |

| Decomposition Onset Temperature | ~154 °C | The temperature at which significant thermal decomposition and mass loss begin. researchgate.net |

| Maximum Initial Decomposition Temp. | ~168 °C | The temperature at which the rate of mass loss is at its first maximum, indicating a primary decomposition event. researchgate.net |

| Mass Loss (up to 220 °C) | ~27% | The percentage of the initial mass lost in the first major stage of decomposition. researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen or Helium) | Prevents oxidative degradation, allowing for the study of thermal decomposition alone. tainstruments.comresearchgate.net |

Application of this compound as a Reference Standard in Analytical Method Development and Validation

This compound serves as a critical reference standard in the pharmaceutical industry. lookchem.comaxios-research.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. nih.gov Specifically, this compound is employed in the development and validation of analytical methods, such as those for quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com

During the validation of analytical methods, such as HPLC or LC-MS/MS for the quantification of enalapril and its related substances, reference standards are indispensable. nih.govnih.govnih.gov They are used to prepare calibration standards and quality control samples. nih.govnih.gov For example, in bioanalytical methods designed to measure drug concentrations in human plasma, known amounts of the reference standard are spiked into blank plasma to create a calibration curve. nih.gov This curve is then used to determine the concentration of the analyte in unknown samples. The validation process assesses method parameters like linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ), all of which rely on the availability of a pure, well-characterized reference standard like this compound. nih.govlcms.czresearchgate.net

Impurity Profiling and Identification Strategies in Pharmaceutical Intermediates and Drug Substances

Impurity profiling, which encompasses the identification, structural elucidation, and quantification of impurities in APIs and their intermediates, is a critical aspect of pharmaceutical development to ensure drug safety. arastirmax.com Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction between ingredients. arastirmax.com

Comprehensive stress testing and forced degradation studies are key strategies used to understand the degradation pathways of a drug substance. nih.govresearchgate.net These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netoup.com Modern hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal in separating and identifying these impurities, even at very low concentrations. arastirmax.com For instance, UPLC-MS/MS has been used to identify new oxidative and degradation impurities of enalapril maleate. nih.govresearchgate.net

This compound, as a key intermediate, is subject to rigorous impurity profiling. lookchem.com It can also be considered a process-related impurity in the synthesis of other compounds. axios-research.comaxios-research.com Known impurities related to the enalapril family include Enalaprilat (also known as Enalapril EP Impurity C) and Enalapril diketopiperazine (Enalapril EP Impurity D). axios-research.comoup.com The characterization and control of impurities within this compound are essential for controlling the quality of the final API. Its use as a reference material aids in the accurate identification and quantification of related substances during routine quality control testing of enalapril and its formulations. lookchem.com

Computational Chemistry and Molecular Modeling Studies

Molecular Mechanics and Quantum Mechanics Calculations for Conformitional Analysis of Related Peptidomimetics

The three-dimensional structure of a drug molecule is critical to its biological activity. Conformational analysis, which explores the range of possible shapes a molecule can adopt, is therefore a cornerstone of computational drug design. For peptidomimetics like enalaprilat (B1671235), both molecular mechanics (MM) and quantum mechanics (QM) are employed to understand their conformational preferences.

Molecular mechanics studies, often complemented by X-ray crystallography, have been used to analyze the conformations of enalapril (B1671234) and its analogues. researchgate.netucl.ac.uk These studies have revealed that key torsional angles describing the main peptide chain, which is crucial for binding to the Angiotensin-Converting Enzyme (ACE), remain remarkably consistent across different polymorphic forms. ucl.ac.uk For instance, in two different crystal forms of enalapril maleate (B1232345), the alanine (B10760859) peptide main chain adopts a nearly fully extended conformation, and the rotamer around the proline residue is trans. ucl.ac.uk The primary conformational difference between polymorphs was found in the orientation of the esterified carboxylate group, a region not considered critical for defining the required conformation for ACE inhibition. ucl.ac.uk The development of conformationally restricted lactam analogues of enalaprilat further helped to define the optimal geometry for enzyme-inhibitor binding. nih.gov

Quantum mechanics calculations offer a higher level of theory and are used to refine energies and investigate electronic properties. bsu.edu.az QM conformational searches have been applied to other ACE inhibitors, such as captopril, to identify low-energy structures. semanticscholar.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for the reactive or critical parts of a molecule with the speed of MM for the larger environment, making them suitable for studying enzyme-inhibitor complexes. nih.govresearchgate.netresearchgate.net These combined approaches provide a robust framework for understanding the conformational landscape of enalaprilat-related peptidomimetics, ensuring that the modeled structures accurately reflect their behavior in a biological context.

Key Torsional Angles in Enalapril Maleate Polymorphs

This table summarizes key torsional angles that define the conformation of the main peptide chain in two polymorphic forms of enalapril maleate, showing high conformational similarity.

| Torsional Angle | Description | Typical Value (degrees) | Significance |

|---|---|---|---|

| φ1, ψ1, ω | Describe the alanine peptide main chain | Corresponds to a nearly fully extended conformation | Maintains optimal orientation for ACE binding |

| ω | Defines the rotamer around the proline residue | ~ -180 (trans) | A restricted and consistent conformation in both forms |

| C15-O17-C18-C19 | Dihedral angle of the ethyl ester group | Variable between polymorphs | Considered less significant for ACE inhibitory action |

In Silico Prediction of Chemical Reactivity and Stability

Enalaprilat Benzyl (B1604629) Ester, as a prodrug, is designed to undergo hydrolysis to release the active enalaprilat. nih.govnih.gov Predicting the chemical stability and degradation pathways of such ester-containing compounds is crucial for ensuring efficacy and shelf-life. While experimental studies provide foundational data, computational methods can predict reactivity and stability in silico.

Experimental stability studies on the related compound, enalapril maleate, have shown that it degrades primarily via two pathways: hydrolysis of the ethyl ester to form enalaprilat, and intramolecular cyclization to form a diketopiperazine. scielo.brresearchgate.net The prevalence of each pathway is highly dependent on pH, with hydrolysis to enalaprilat favored under alkaline conditions and diketopiperazine formation being more significant in neutral or acidic environments. scielo.brnih.govrjpbcs.com

Computational models can be used to investigate these degradation mechanisms. Quantum mechanics calculations can map the potential energy surface of the hydrolysis and cyclization reactions, identifying the transition states and calculating the activation energies. A lower calculated activation energy for one pathway over another under specific simulated conditions (e.g., in the presence of a water model and hydronium or hydroxide (B78521) ions to simulate pH) would predict it to be the more favorable degradation route. Such in silico studies can screen for liabilities early in the design process, guiding the synthesis of more stable prodrug esters.

Major Degradation Pathways of Enalapril Esters

This table outlines the primary degradation products of enalapril esters and the conditions that favor their formation, which can be modeled using computational methods.

| Degradation Pathway | Product | Favorable Conditions | Computational Approach |

|---|---|---|---|

| Hydrolysis | Enalaprilat | Alkaline pH | QM modeling of ester hydrolysis reaction pathway |

| Intramolecular Cyclization | Diketopiperazine | Neutral to Acidic pH | QM modeling of cyclization reaction pathway and activation energy |

Theoretical Studies on Enzyme-Substrate Interactions (e.g., ACE active site interactions)

Understanding how a drug binds to its target is fundamental to medicinal chemistry. For Enalaprilat Benzyl Ester, the active molecule is enalaprilat, and its interaction with the Angiotensin-Converting Enzyme (ACE) has been extensively studied using theoretical methods. nih.gov

Molecular docking is a primary tool used to predict the binding pose of a ligand within a protein's active site. Numerous docking studies have been performed on enalaprilat and other ACE inhibitors. openmedicinalchemistryjournal.comresearchgate.netsemanticscholar.org These studies, validated against high-resolution crystal structures of the ACE-enalaprilat complex, consistently show a specific binding mode. nih.gov The carboxylate group of enalaprilat, formed after hydrolysis of the benzyl ester, makes a direct coordinative interaction with the catalytic Zn(2+) ion in the ACE active site. nih.govnih.gov

Further refinement of this interaction is achieved through more advanced simulations. Combined QM/MM molecular dynamics simulations provide a dynamic picture of the binding, confirming the stability of the key interactions. nih.gov These studies have identified several key amino acid residues in the ACE active site that form strong hydrogen bonds and hydrophobic interactions with enalaprilat, stabilizing the complex. nih.govresearchgate.net Key interactions include hydrogen bonds with residues such as Glu384 and Tyr523, and interactions with His353 and Ala354. nih.govresearchgate.net These theoretical investigations were instrumental in the initial design of enalapril and continue to guide the development of new ACE inhibitors. nih.govresearchgate.netscilit.com

Key Interactions between Enalaprilat and the ACE Active Site

This interactive table details the crucial interactions identified through molecular modeling studies that stabilize the binding of enalaprilat to the ACE active site.

| Enalaprilat Moiety | ACE Residue/Component | Type of Interaction | Reference |

|---|---|---|---|

| Terminal Carboxylate | Zn(2+) ion | Ionic/Coordinative Bond | nih.govnih.gov |

| Central Carboxylate | Tyr523, Glu384 | Hydrogen Bond | nih.gov |

| Backbone Amide NH | Ala354 | Hydrogen Bond | nih.gov |

| Phenylpropyl Group | S1' pocket residues | Hydrophobic Interaction | researchgate.net |

| Alanine Methyl Group | S1 pocket residues (e.g., Tyr523) | Hydrophobic Interaction | researchgate.net |

Molecular Dynamics Simulations in Solution and Complexation Studies

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the system's evolution over time, accounting for the flexibility of both the drug and its target protein in a simulated solvent environment. semanticscholar.orguu.nlmdpi.com

MD simulations performed on the ACE-enalaprilat complex have provided critical insights into the stability and dynamics of the enzyme-inhibitor interaction. nih.govnih.gov These simulations, often run for hundreds of nanoseconds, confirm that the binding pose predicted by docking is stable and that the key hydrogen bonds and ionic interactions are maintained throughout the simulation. nih.govsemanticscholar.org Analysis of the root mean square deviation (RMSD) of the protein backbone and the ligand shows minimal fluctuation, indicating the formation of a stable complex. nih.govsemanticscholar.org

Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a basis for calculating binding free energies, which offer a more quantitative prediction of binding affinity than docking scores alone. researchgate.net By simulating the complex in an aqueous solution, these methods provide a more realistic representation of the physiological environment, bridging the gap between static structural models and the dynamic reality of molecular interactions in the body. acs.org

Host-Guest Complexation Modeling (e.g., with cyclodextrins)

The formulation of drugs often involves excipients that can improve properties like solubility and stability. Cyclodextrins (CDs) are common excipients that form inclusion complexes with drug molecules, a process known as host-guest complexation. mdpi.com Molecular modeling is used extensively to study and predict these interactions. beilstein-journals.orgnih.govelifesciences.orgbeilstein-archives.org

Studies on enalapril and enalapril maleate have demonstrated their ability to form stable inclusion complexes with β-cyclodextrin. nih.govconicet.gov.ar Molecular modeling, in conjunction with NMR spectroscopy, has elucidated the structure of these complexes. nih.govresearchgate.netiaea.orgresearchgate.net The results indicate that the aromatic phenyl ring of the enalapril molecule is inserted into the hydrophobic inner cavity of the β-cyclodextrin cone. nih.govresearchgate.net This encapsulation shields the drug from the bulk solvent and can protect labile groups, such as the ester in this compound, from hydrolysis.

Computational studies have shown that this complexation has a stabilizing effect on enalapril in both aqueous solution and the solid state. nih.gov The formation of a 1:1 stoichiometry complex is typical, and modeling can be used to calculate the formation constants and binding energies associated with this process. nih.gov These predictive models are valuable for selecting the most appropriate cyclodextrin (B1172386) derivative and formulation conditions to maximize drug stability and bioavailability. researchgate.net

Chemical and Enzymatic Stability and Degradation Kinetics

Comprehensive Studies on Hydrolytic Stability Across pH Ranges

Influence of Solvent Systems and Environmental Factors on Ester Degradation

Information regarding the influence of different solvent systems and environmental factors specifically on the degradation of the Enalaprilat (B1671235) Benzyl (B1604629) Ester is not documented in available scientific research.

Identification and Characterization of Degradation Products

While the degradation of the related compound, Enalapril (B1671234) Maleate (B1232345), is well-documented to yield Enalaprilat and a diketopiperazine derivative, specific degradation products of Enalaprilat Benzyl Ester have not been characterized in the scientific literature. It is chemically plausible that hydrolysis would yield Enalaprilat and benzyl alcohol.

Kinetic Analysis of Chemical Decomposition Pathways (e.g., Half-Life Determination)

A kinetic analysis, including the determination of the half-life, for the chemical decomposition of this compound is not available in the current body of scientific literature.

Comparative Stability Studies of this compound Analogues

Comparative stability studies of this compound and its analogues are not found in the reviewed scientific literature.

Thermal Degradation Behavior and Reaction Mechanisms

There is no specific information available concerning the thermal degradation behavior and reaction mechanisms of this compound.

Research Applications and Future Perspectives

Enalaprilat (B1671235) Benzyl (B1604629) Ester as a Model Compound for Prodrug Research and Ester Hydrolysis Studies

Enalaprilat, the active diacid metabolite of the drug enalapril (B1671234), is a potent inhibitor of ACE but exhibits poor oral bioavailability due to its high polarity. researchgate.net This limitation was overcome by the development of enalapril, its ethyl ester prodrug, which masks one of the carboxyl groups, increasing lipophilicity and facilitating absorption. researchgate.netresearchgate.net Following absorption, enalapril is hydrolyzed by esterase enzymes, primarily in the liver, to release the active enalaprilat. nih.govresearchgate.netresearchgate.net

In this context, Enalaprilat Benzyl Ester serves as an excellent comparative model compound for studying the principles of prodrug activation and ester hydrolysis. The benzyl ester provides a different substrate for carboxylesterases compared to the ethyl ester of enalapril. Researchers can utilize this compound to investigate key enzymatic parameters and structural influences on the rate and mechanism of hydrolysis.

Key research applications include:

Enzyme Specificity: Studying how different esterase isozymes (e.g., CES1 and CES2) recognize and cleave the benzyl group versus the ethyl group. nih.gov

Structure-Activity Relationship (SAR): Elucidating how the steric and electronic properties of the ester group influence the kinetics of hydrolysis. The bulkier benzyl group allows for a direct comparison with the smaller ethyl group to understand the active site topology of the hydrolyzing enzymes.

Metabolic Stability: Assessing the relative stability of the benzyl ester in various biological matrices (e.g., intestinal homogenates, liver microsomes) compared to enalapril, providing insights into presystemic and systemic metabolism. nih.gov

These studies are fundamental to the rational design of new ester-based prodrugs for other therapeutic agents that suffer from poor absorption, allowing for the optimization of cleavage kinetics to ensure timely and efficient release of the active drug. researchgate.net

Utility in the Development and Optimization of Synthetic Processes for ACE Inhibitors

The synthesis of complex peptidomimetic drugs like enalapril requires multi-step processes where the strategic use of protecting groups is essential. This compound functions as a key intermediate or a model for intermediates in the synthesis and process optimization of ACE inhibitors. The benzyl ester group is a widely used carboxyl-protecting group in peptide chemistry due to its stability under various reaction conditions and its susceptibility to removal by specific methods, most notably catalytic hydrogenolysis. chemicalbook.com

In the synthesis of enalapril and related compounds, a benzyl ester of an enalaprilat precursor can be used to:

Prevent Unwanted Side Reactions: The carboxylic acid moiety is temporarily masked, allowing other parts of the molecule to be modified without interference.

Improve Solubility and Handling: Esterification can alter the physical properties of intermediates, making them more soluble in organic solvents and easier to purify via techniques like chromatography or crystallization.

Facilitate Stereoselective Reactions: The protecting group can influence the conformational properties of the molecule, which can be leveraged to enhance the stereoselectivity of subsequent synthetic steps.

Role in Pharmaceutical Impurity Reference Standards and Quality Control

In the manufacturing of any pharmaceutical drug, strict quality control is necessary to identify and quantify any impurities that may arise during synthesis or degradation. usp.orgpharmaceutical-technology.com These impurities can affect the drug's efficacy and safety. This compound is recognized as a potential process-related impurity or degradation product in the synthesis of enalapril or enalaprilat. biosynth.com

As such, it serves a critical function as a pharmaceutical impurity reference standard . lookchem.comusp.org A well-characterized sample of pure this compound is used to:

Develop and Validate Analytical Methods: It is used as a marker to develop specific and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in the final drug substance and product. sigmaaldrich.com

Set Specification Limits: Regulatory agencies require manufacturers to establish acceptable limits for known and unknown impurities. The availability of a reference standard is essential for this process.

Conduct Stability Studies: this compound can be used in forced degradation studies to understand the degradation pathways of the active pharmaceutical ingredient under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). researchgate.net

The table below summarizes key impurities related to enalapril and the role of reference standards.

| Compound Name | Role in Quality Control | Type of Impurity |

| This compound | Reference standard for method validation and impurity profiling. | Process-related impurity |

| Enalaprilat | Primary degradation product (hydrolysis) and active metabolite. | Degradant / Metabolite |

| Enalapril Diketopiperazine | Degradation product resulting from intramolecular cyclization. | Degradant |

The use of official reference standards ensures the accuracy and reliability of quality control testing, which is paramount for patient safety and regulatory compliance. usp.orgusp.org

Advancements in Stereoselective Synthesis and Chiral Control in Related Peptidomimetics

Enalaprilat and its esters are chiral molecules, possessing three stereocenters. The desired biological activity resides almost exclusively in the (S,S,S)-stereoisomer. Therefore, achieving high stereochemical purity is one of the most significant challenges in the synthesis of enalapril and related peptidomimetics. core.ac.uk

The development of synthetic routes involving intermediates like this compound is closely tied to advancements in stereoselective synthesis. Research in this area focuses on:

Diastereoselective Reductive Amination: A key step in many enalapril syntheses involves the coupling of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline. google.comdrugfuture.com Optimizing catalysts (e.g., Raney-Nickel, Pt/Al₂O₃) and reaction conditions is crucial to maximize the formation of the desired (S,S,S)-diastereomer over other isomers. google.com

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, has been explored for the stereoselective synthesis of ACE inhibitor intermediates. core.ac.uk These enzymatic methods can offer high chiral specificity under mild reaction conditions.

Chiral Auxiliaries and Asymmetric Catalysis: Modern synthetic chemistry employs chiral auxiliaries or asymmetric catalysts to guide the formation of specific stereoisomers, a strategy applicable to the synthesis of complex molecules like this compound.

The synthesis and analysis of this compound as a specific, well-defined molecule allow chemists to verify the stereochemical outcome of these advanced synthetic methods. It serves as a checkpoint to confirm that the desired chiral control has been achieved throughout the synthetic sequence.

Integration of Analytical and Computational Methods for Comprehensive Compound Characterization

A thorough understanding of a pharmaceutical compound's properties requires a combination of experimental analysis and computational modeling. This compound is an ideal subject for such integrated characterization, providing a complete physicochemical profile.

Analytical Techniques:

Thermoanalytical Methods: Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and purity of the compound. Studies on the related compound enalapril maleate (B1232345) have shown it is stable up to 148°C, with degradation occurring in distinct stages. shd-pub.org.rs Similar analyses on this compound would provide crucial data for its handling and storage as a reference material.

Spectroscopic Methods: Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present and can be coupled with thermal analysis (TG-FTIR) to identify gases evolved during decomposition. shd-pub.org.rs Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and stereochemistry.

Chromatographic Methods: HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for purity assessment, impurity profiling, and quantitative analysis in various matrices. sigmaaldrich.comresearchgate.net

Computational Methods:

Molecular Mechanics (MM): Computational modeling, such as MM2 calculations, can be used to predict the low-energy conformations of flexible molecules like this compound. This is critical for understanding how the molecule might interact with enzyme active sites. unict.it

Quantum Mechanics (QM): QM methods can provide deeper insights into the electronic structure and reactivity of the molecule, helping to explain the mechanisms of ester hydrolysis and other chemical transformations. researchgate.net

Hybrid QM/MM Simulations: These methods can model enzymatic reactions, such as the hydrolysis of the ester by a carboxylesterase, providing a detailed picture of the enzyme-substrate interaction at the atomic level. researchgate.net

By integrating these diverse analytical and computational tools, researchers can achieve a comprehensive characterization of this compound, from its bulk physical properties to its molecular-level behavior. This knowledge is vital for its effective use as a research tool and a quality control standard in the pharmaceutical industry.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Enalaprilat Benzyl Ester?

this compound synthesis typically involves esterification of enalaprilat with benzyl alcohol under controlled conditions. Chromatographic purity assessment (e.g., HPLC) is critical, using a C18 column (L1 packing) with UV detection at 215 nm and 258 nm to resolve enalaprilat from benzyl alcohol and related impurities. System suitability parameters (e.g., resolution ≥3.0, tailing factor ≤1.5) must be validated per pharmacopeial guidelines . Characterization includes NMR, mass spectrometry, and pharmacopeial standards (USP Enalaprilat RS) to confirm identity and purity .

Q. How does the benzyl ester group influence the pharmacokinetics of enalaprilat?

The benzyl ester acts as a prodrug moiety, enhancing lipophilicity for improved absorption. Hydrolysis in vivo (e.g., hepatic esterases) releases active enalaprilat, an ACE inhibitor. Stability studies under physiological pH and temperature are essential to validate this conversion pathway, referencing degradation kinetics and impurity profiles .

Q. What analytical techniques are prioritized for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with dual-wavelength detection (215 nm for enalaprilat, 258 nm for benzyl alcohol) is standard. Mobile phases often comprise buffer-acetonitrile gradients, with column temperatures maintained at 60°C to optimize separation. Quantification requires calibration against USP reference standards, with validation for linearity, precision, and accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under accelerated degradation conditions?

Contradictory stability results may arise from impurity interference (e.g., benzaldehyde, benzoic acid) or hydrolysis variability. System suitability tests must include spiked degradation products (e.g., 0.1 mg/mL benzyl alcohol, benzaldehyde) to ensure resolution. Statistical analysis (relative standard deviation ≤2.0% for replicate injections) and forced degradation studies (acid/base/oxidative stress) clarify degradation pathways .

Q. What methodologies are effective for profiling impurities in this compound batches?

Impurity profiling requires gradient HPLC with relative retention time (RRT) monitoring. Key impurities include benzyl alcohol-related compounds (RRT 1.2–2.1) and enalaprilat degradants (e.g., enalapril maleate, RRT 4.7). Quantify impurities using peak area normalization, with acceptance criteria per USP: ≤0.5% for enalaprilat-related impurity A and ≤2.0% total impurities .

Q. How does the choice of benzyl ester as a protecting group impact synthesis scalability versus alternative esters (e.g., tert-butyl)?

Benzyl esters offer stability under acidic conditions but require catalytic hydrogenation for deprotection, complicating scale-up. Comparative studies with tert-butyl esters (cleaved under mild acidic conditions) should assess reaction yields, purity, and environmental factors (e.g., catalyst recycling). Analytical method transferability between ester forms must also be validated .

Q. What experimental designs mitigate cross-contamination risks during this compound synthesis?

Use orthogonal purification techniques: liquid-liquid extraction to remove unreacted benzyl alcohol, followed by crystallization. Monitor residual solvents (e.g., methanol) via GC-MS. Cross-contamination thresholds should align with ICH Q3 guidelines, with validation of cleaning procedures using spiked placebo batches .

Methodological Notes

- Synthesis Optimization : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion by HPLC.

- Degradation Studies : Use accelerated stability chambers (40°C/75% RH) with periodic sampling to model shelf-life .

- Reference Standards : Cross-validate in-house standards against USP Enalaprilat RS and USP Benzyl Alcohol RS to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.